(5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a bromo-chlorophenyl group, a trifluoromethylpyridinyl group, and a pyrrolidinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo-chlorophenyl, trifluoromethylpyridinyl, and pyrrolidinyl groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromo-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the trifluoromethylpyridinyl group could participate in nucleophilic substitution reactions .Scientific Research Applications
Molecular Structure and Properties
Isomorphous Substituted Small Heterocyclic Analogues : Research on isomorphous structures related to the compound shows the presence of extensive disorder, impacting the automatic detection of isomorphism in data-mining procedures (Swamy et al., 2013).
Molecular Structure, Spectroscopic, and Quantum Chemical Analysis : Studies have explored the molecular structure, spectroscopic properties, and quantum chemical aspects of related compounds, which are significant for understanding their stability and charge transfer mechanisms (Sivakumar et al., 2021).
Antimicrobial and Anticancer Properties
Novel Antimicrobial and Anticancer Agents : Compounds related to the one have been studied for their potential as antimicrobial and anticancer agents. Molecular docking studies have shown promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis and Biological Evaluation : Related compounds have been synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activity. Molecular docking and toxicity predictions suggest potential applications as anti-inflammatory agents (Ravula et al., 2016).
Molecular Docking and Structural Analysis
Molecular Docking and Hirshfeld Surface Analysis : Research includes the synthesis, characterization, and molecular docking analysis of similar compounds, focusing on their interactions with anti-cancer targets and intercontacts contributing to their molecular structures (Lakshminarayana et al., 2018).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds have been analyzed, highlighting the intermolecular hydrogen bonding and space group parameters, which are crucial for understanding their chemical properties (Lakshminarayana et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClF3N2O2/c18-11-1-2-14(19)13(8-11)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGBFUTGXRQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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